

Isotopic Labeling and Purity of Fosetyl-aluminum-d15: A Technical Guide

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Compound of Interest

Compound Name: Fosetyl-aluminum-d15

Cat. No.: B12381821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of **Fosetyl-aluminum-d15**. It is intended to serve as a valuable resource for researchers and scientists utilizing this stable isotope-labeled standard in analytical and metabolic studies. This document details the probable synthetic pathways, experimental protocols for purity and isotopic enrichment determination, and presents quantitative data in a structured format.

Introduction to Fosetyl-aluminum-d15

Fosetyl-aluminum is a systemic fungicide widely used in agriculture. Its deuterated isotopologue, **Fosetyl-aluminum-d15**, serves as an essential internal standard for quantitative analysis by mass spectrometry-based methods. The incorporation of fifteen deuterium atoms provides a significant mass shift, enabling precise and accurate quantification in complex matrices by mitigating matrix effects.

Chemical Structure:

- Fosetyl-aluminum: Aluminum tris(O-ethyl phosphonate)
- Fosetyl-aluminum-d15**: Aluminum tris(O-ethyl-d5 phosphonate)

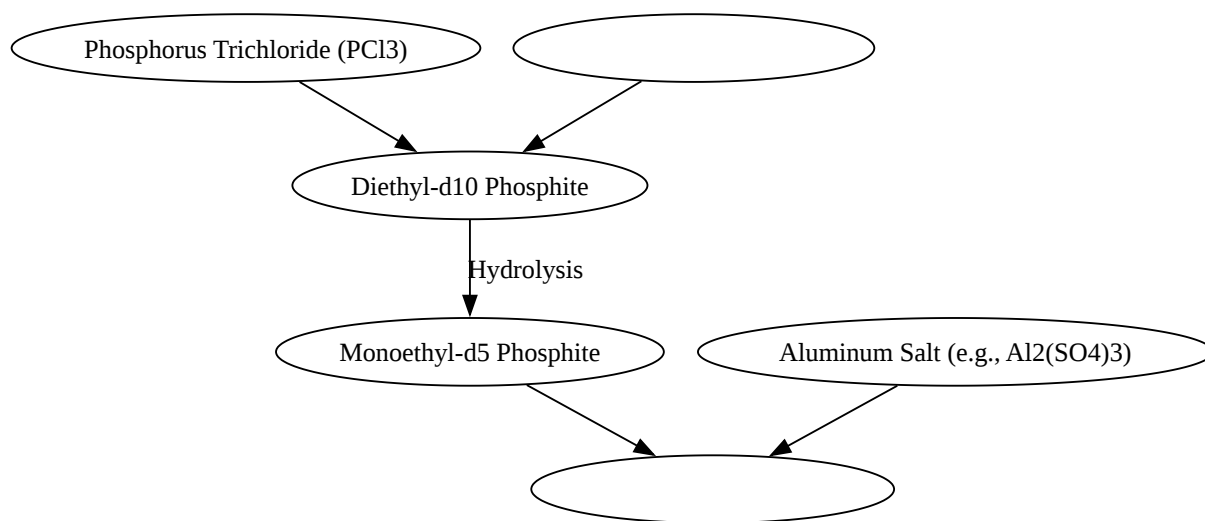
The deuterium atoms in **Fosetyl-aluminum-d15** are located on the ethyl groups of the three O-ethyl phosphonate ligands.

Isotopic Labeling of Fosetyl-aluminum-d15

While specific proprietary synthesis protocols are not publicly disclosed, a plausible and chemically sound pathway for the synthesis of **Fosetyl-aluminum-d15** can be inferred from the known synthesis of Fosetyl-aluminum and the availability of deuterated starting materials. The key to the synthesis is the use of deuterated ethanol (ethanol-d5, C2D5OH).

The likely synthetic route involves a multi-step process:

- **Synthesis of Diethyl-d10 Phosphite:** This intermediate is synthesized by the reaction of phosphorus trichloride (PCl₃) with deuterated ethanol (ethanol-d5). This reaction is typically carried out under controlled temperature conditions.^{[1][2][3][4][5]}
- **Hydrolysis to Monoethyl-d5 Phosphite:** The resulting diethyl-d10 phosphite is then hydrolyzed to yield monoethyl-d5 phosphite.
- **Formation of Fosetyl-aluminum-d15:** The monoethyl-d5 phosphite intermediate is subsequently reacted with an aluminum salt, such as aluminum sulfate or aluminum hydroxide, in an aqueous solution to form the final product, **Fosetyl-aluminum-d15**.^[6]



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Purity and Isotopic Enrichment Analysis

The quality of a stable isotope-labeled internal standard is defined by its chemical purity and isotopic enrichment. Several analytical techniques are employed to determine these critical parameters.

Chemical Purity Assessment

Chemical purity ensures that the analytical standard is free from contaminants that could interfere with quantification.

Table 1: Quantitative Data on Chemical Purity of **Fosetyl-aluminum-d15**

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥95%	qNMR, LC-MS/MS
Water Content	<1%	Karl Fischer Titration
Relevant Impurities	Not detected or <0.1%	LC-MS/MS, HPLC-UV

Note: Data is compiled from typical specifications found in literature and supplier documentation.^[7]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.^{[8][9][10]}

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Fosetyl-aluminum-d15** into an NMR tube.
 - Accurately weigh a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
 - Add a known volume of a suitable deuterated solvent (e.g., D₂O) to dissolve both the sample and the internal standard completely.
- NMR Data Acquisition:
 - Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
 - Integrate a well-resolved signal from the analyte (**Fosetyl-aluminum-d15**) and a signal from the internal standard.
 - Calculate the purity of the analyte using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P_IS = Purity of the internal standard

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of the labeled compound that contains the desired number of deuterium atoms.

Table 2: Isotopic Enrichment Data for **Fosetyl-aluminum-d15**

Isotopic Species	Expected Abundance (%)	Analytical Method
d15	>98%	HR-MS
d14	<2%	HR-MS
d13	<0.5%	HR-MS
d0-d12	Not Detected	HR-MS

Note: This table represents typical expected values for a high-quality standard.

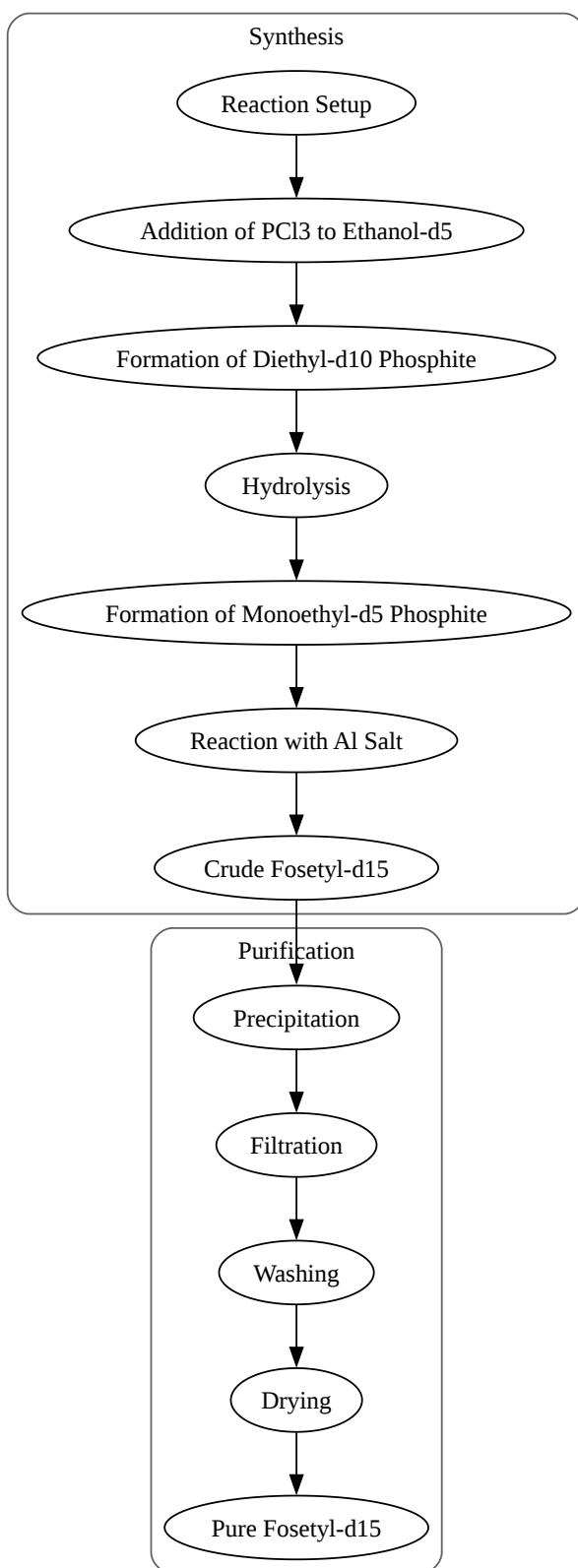
High-resolution mass spectrometry is the method of choice for determining the isotopic distribution of a labeled compound.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation:

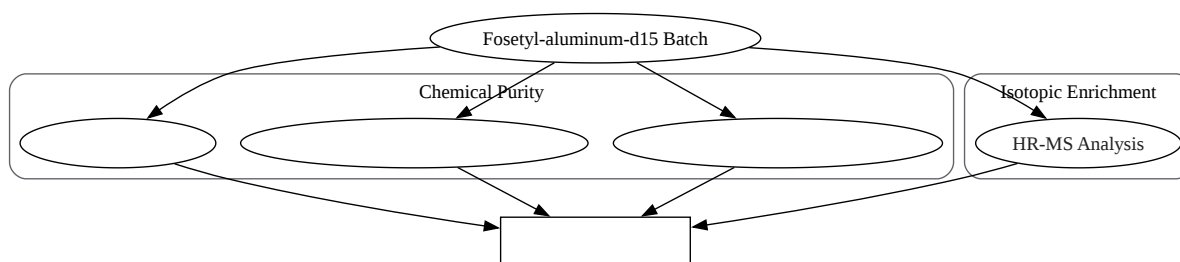
- Prepare a dilute solution of **Fosetyl-aluminum-d15** in a suitable solvent (e.g., methanol/water).
- Mass Spectrometry Analysis:
 - Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
 - Acquire the mass spectrum in full scan mode with high resolution (>10,000 FWHM).
 - Identify the molecular ion cluster of **Fosetyl-aluminum-d15**.
- Data Analysis:
 - Determine the accurate mass and relative abundance of each peak in the isotopic cluster (M, M+1, M+2, etc.).
 - Calculate the isotopic distribution by normalizing the intensity of each isotopic peak to the sum of all intensities in the cluster.
 - Compare the experimentally determined isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the percentage of each isotopologue (d15, d14, etc.).

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of **Fosetyl-aluminum-d15**.



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Conclusion

The quality and characterization of stable isotope-labeled standards are paramount for their effective use in quantitative analytical studies. This guide has outlined the probable synthetic pathway for **Fosetyl-aluminum-d15** and provided detailed experimental protocols for the determination of its chemical purity and isotopic enrichment. By adhering to these rigorous analytical procedures, researchers can ensure the accuracy and reliability of their experimental results.

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